Sphinganine

Catalog No.
S602890
CAS No.
764-22-7
M.F
C18H39NO2
M. Wt
301.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sphinganine

CAS Number

764-22-7

Product Name

Sphinganine

IUPAC Name

(2S,3R)-2-aminooctadecane-1,3-diol

Molecular Formula

C18H39NO2

Molecular Weight

301.5 g/mol

InChI

InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18+/m0/s1

InChI Key

OTKJDMGTUTTYMP-ZWKOTPCHSA-N

SMILES

CCCCCCCCCCCCCCCC(C(CO)N)O

Synonyms

2-aminooctadecane-1,3-diol, dihydrosphingosine, erythro-D-sphinganine, safingol, safingol hydrochloride, safingol, ((R*,S*)-(+-))-isomer, safingol, (R-(R*,R*))-isomer, safingol, (S-(R*,S*))-isomer, saginfol, SPC 100270, SPC-100270, sphinganine, threo-dihydrosphingosine

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)N)O

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](CO)N)O

Understanding its role in cellular signaling and disease development:

  • Cardiovascular diseases: Studies suggest that dhSph levels might be altered in patients with various cardiomyopathies [, ]. Research is ongoing to understand how dhSph might influence the development and progression of these diseases [, ].
  • Skin barrier function: Dihydrosphingosine is a component of ceramides, essential constituents of the skin's outermost layer (stratum corneum) []. Research explores how dhSph and other sphingolipids contribute to maintaining a healthy skin barrier and protecting against external stressors [].
  • Cancer biology: Sphingolipids like dhSph can exhibit both pro-apoptotic (cell death promoting) and proliferative (cell growth promoting) effects on cancer cells []. Research investigates how manipulating dhSph levels or its downstream signaling pathways might hold potential for cancer therapy [].

These are just a few examples, and research on dhSph's role in various biological processes is ongoing.

Exploring its potential for therapeutic applications:

  • Developing novel therapeutic strategies: Due to its diverse cellular functions, dhSph is being explored as a potential target for developing new treatments for various diseases [].
  • Understanding drug interactions: Research also investigates how dhSph might interact with existing medications, potentially influencing their efficacy or causing side effects [].

Sphinganine, also known as dihydrosphingosine, is a long-chain amino alcohol with the chemical formula C18H39NO2. It is characterized by a saturated hydrocarbon chain and two hydroxyl groups, which are located at positions one and three of the carbon chain. Sphinganine plays a crucial role in the biosynthesis of sphingolipids, which are essential components of cell membranes and are involved in various cellular processes, including signaling and cell recognition .

While dihydrosphingosine itself doesn't have a well-defined mechanism of action, its role in sphingolipid formation is crucial. Sphingolipids participate in various cellular processes, including:

  • Membrane structure: Sphingolipids contribute to membrane stability and fluidity [].
  • Cell signaling: Sphingosine and its derivatives act as signaling molecules, regulating cell growth, differentiation, and survival [].
  • Cell death: Certain sphingolipids can trigger programmed cell death (apoptosis) [].

Future Research

  • Understanding the precise role of dihydrosphingosine in sphingolipid metabolism could provide insights into diseases linked to sphingolipid dysfunction.
  • Researching the potential of manipulating dihydrosphingosine metabolism may lead to novel therapeutic strategies.

  • Biosynthesis of Sphingolipids: Sphinganine is synthesized from serine and palmitoyl-CoA through a decarboxylation reaction. This reaction involves the formation of an amide bond, leading to the production of ceramide, a key sphingolipid precursor .
  • Hydroxylation: The enzyme sphinganine C4-monooxygenase catalyzes the hydroxylation of sphinganine to form phytosphingosine. This reaction requires NADPH and molecular oxygen .

The general reaction can be represented as follows:

sphinganine+NADPH+O2phytosphingosine+NADP++H2O\text{sphinganine}+\text{NADPH}+\text{O}_2\rightleftharpoons \text{phytosphingosine}+\text{NADP}^++\text{H}_2\text{O}

Sphinganine exhibits several biological activities:

  • Cell Signaling: As a component of sphingolipids, sphinganine is involved in cell signaling pathways that regulate cell growth, differentiation, and apoptosis .
  • Neuroprotective Effects: Research indicates that sphinganine can influence neuronal survival and has potential neuroprotective properties against certain neurodegenerative conditions .
  • Inhibition of Protein Kinase C: Sphinganine acts as an inhibitor of protein kinase C, which plays a significant role in signal transduction pathways within cells .

Sphinganine can be synthesized through various methods:

  • Biochemical Synthesis:
    • The primary method involves the condensation of serine with palmitoyl-CoA, catalyzed by serine palmitoyltransferase. This reaction is crucial for the formation of ceramide and subsequently sphinganine.
  • Chemical Synthesis:
    • Sphinganine can also be synthesized through chemical routes involving the reduction of sphingosine or other related compounds. For example, hydrogenation processes can convert unsaturated sphingoid bases into their saturated counterparts like sphinganine .

Sphinganine has several applications in various fields:

  • Pharmaceuticals: Due to its role in cell signaling and apoptosis, sphinganine is being studied for its potential therapeutic applications in cancer treatment and neuroprotection .
  • Cosmetics: Its moisturizing properties make it a valuable ingredient in skincare products.
  • Research: Sphinganine serves as a model compound for studying sphingolipid metabolism and its implications in diseases.

Research has shown that sphinganine interacts with various biological systems:

  • Mycotoxin Response: Sphinganine levels increase significantly in response to certain mycotoxins like fumonisins, indicating its role in cellular stress responses .
  • Cancer Studies: Elevated levels of sphinganine have been observed in certain cancers, suggesting its potential as a biomarker for disease progression or response to therapy .

Sphinganine shares structural similarities with several other compounds in the sphingolipid family. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
SphingosineContains a trans double bondMore commonly found in membranes than sphinganine
PhytosphingosineContains an additional hydroxyl groupHas distinct roles in plant signaling
CeramideN-acylated derivative of sphingosineKey precursor for all complex sphingolipids
DihydroceramideSaturated version of ceramideLacks double bonds; involved in different metabolic pathways

Sphinganine's unique saturated structure allows it to serve distinct biological functions compared to its unsaturated counterparts like sphingosine, making it an important subject of study within lipid biochemistry .

Enzymatic Regulation of De Novo Sphingolipid Synthesis

The de novo synthesis of sphinganine operates under stringent enzymatic control mechanisms that ensure precise regulation of sphingolipid production in response to cellular demands and metabolic conditions. The pathway involves multiple regulatory checkpoints, with the most significant control occurring at the level of serine palmitoyltransferase activity, which catalyzes the rate-limiting step in sphingolipid biosynthesis. This enzymatic complex is subject to feedback inhibition mediated by the Orosomucoid-like protein family, which functions as negative regulators that sense elevated ceramide levels and subsequently inhibit serine palmitoyltransferase activity.

The regulatory mechanism involves a sophisticated feedback loop where ceramide accumulation triggers the inhibitory action of Orosomucoid-like proteins, effectively reducing the flux through the de novo synthesis pathway. Recent structural studies have revealed that ceramide binding induces conformational changes in the Orosomucoid-like protein 3 subunit, locking it into an inhibitory state that suppresses serine palmitoyltransferase activity. This regulatory system ensures that sphingolipid production remains within physiological bounds, preventing the accumulation of potentially toxic intermediates while maintaining adequate levels for membrane integrity and cellular signaling functions.

The second major regulatory checkpoint occurs at the 3-ketosphinganine reductase step, where the enzyme activity can be modulated by signaling cascades including cyclic adenosine monophosphate and protein kinase A pathways. Research has demonstrated that cyclic adenosine monophosphate and protein kinase A signaling significantly increases 3-ketosphinganine reductase activity, resulting in enhanced sphinganine turnover and reduced cellular sphinganine levels. This regulatory mechanism appears to be particularly important during cellular polarization and differentiation processes, where precise control of sphinganine levels is essential for proper membrane trafficking and cellular organization.

Regulatory EnzymeRegulatory MechanismEffect on Sphinganine ProductionReference
Serine PalmitoyltransferaseFeedback inhibition by Orosomucoid-like proteinsDecreased
3-Ketosphinganine ReductaseCyclic adenosine monophosphate/Protein kinase A activationIncreased turnover
Dihydroceramide SynthaseActivity modulation during polarity developmentEnhanced conversion

Role of Serine Palmitoyltransferase in Sphinganine Production

Serine palmitoyltransferase represents the gateway enzyme for sphinganine biosynthesis, catalyzing the condensation of L-serine and palmitoyl-coenzyme A to generate 3-ketosphinganine, which serves as the immediate precursor to sphinganine. This heterodimeric enzyme complex consists of two essential subunits: serine palmitoyltransferase long chain base subunit 1 and either serine palmitoyltransferase long chain base subunit 2 or serine palmitoyltransferase long chain base subunit 3, each contributing distinct catalytic properties and substrate specificities.

The enzymatic mechanism involves a decarboxylative condensation reaction that requires pyridoxal phosphate as a cofactor, with the active site located at the heterodimeric interface where both subunits contribute essential catalytic residues. Kinetic studies have revealed that the enzyme exhibits Michaelis-Menten kinetics for L-serine with a Km value of approximately 1.2 millimolar, indicating relatively low affinity for this substrate. In contrast, palmitoyl-coenzyme A shows substrate inhibition at higher concentrations, with optimal activity observed at concentrations between 0.05 and 0.1 millimolar.

The substrate specificity of serine palmitoyltransferase variants significantly influences the profile of sphinganine products generated. The serine palmitoyltransferase long chain base subunit 2-containing complex preferentially utilizes palmitoyl-coenzyme A to produce the standard C18 sphinganine, while the serine palmitoyltransferase long chain base subunit 3-containing variant demonstrates enhanced activity toward shorter acyl-coenzyme A substrates, generating C16-sphinganine and other short-chain sphingoid bases. This substrate versatility contributes to the structural diversity of sphingolipid species produced through the de novo pathway.

The conversion of 3-ketosphinganine to sphinganine occurs through the action of 3-ketosphinganine reductase, an enzyme that utilizes nicotinamide adenine dinucleotide phosphate as a cofactor to reduce the ketone group to a hydroxyl group. This reduction step represents the final committed step in sphinganine formation and is essential for generating the bioactive sphingoid base that serves as the backbone for all subsequent sphingolipid species.

Enzyme Subunit CombinationPrimary SubstratePrimary ProductKm for Serine (mM)Reference
SPTLC1 + SPTLC2Palmitoyl-CoAC18-3-ketosphinganine1.2
SPTLC1 + SPTLC3Myristoyl-CoA, Lauroyl-CoAC16-3-ketosphinganineNot determined

Compartmentalization of Sphinganine Biosynthesis in Eukaryotic Organelles

The biosynthesis of sphinganine exhibits sophisticated subcellular compartmentalization that reflects the complex spatial organization of sphingolipid metabolism within eukaryotic cells. The primary site of sphinganine production occurs at the cytosolic leaflet of the smooth endoplasmic reticulum membrane, where both serine palmitoyltransferase and 3-ketosphinganine reductase are localized. This endoplasmic reticulum localization ensures that newly synthesized sphinganine can be efficiently channeled into subsequent enzymatic steps of the sphingolipid biosynthetic pathway.

Recent discoveries have revealed an additional layer of complexity in sphinganine biosynthesis compartmentalization, with evidence for mitochondrial localization of key enzymatic components. Specifically, serine palmitoyltransferase long chain base subunit 2 has been demonstrated to localize not only to the endoplasmic reticulum but also to the outer mitochondrial membrane, where it forms functional complexes with endoplasmic reticulum-localized serine palmitoyltransferase long chain base subunit 1 across organellar membrane contact sites. This trans-organellar enzyme assembly represents a novel mechanism for sphingolipid synthesis at membrane contact sites and suggests that mitochondrial sphinganine production may serve specialized cellular functions.

The compartmentalization of sphinganine biosynthesis has significant implications for the regulation of sphingolipid-dependent cellular processes. Mitochondrial sphinganine production appears to be particularly important during conditions of metabolic stress, where local sphingolipid synthesis can influence mitochondrial membrane composition and cellular responses to lipotoxicity. Loss of mitochondrial serine palmitoyltransferase long chain base subunit 2 prevents the synthesis of mitochondrial sphingolipids and provides protection against palmitate-induced mitochondrial toxicity, indicating that compartmentalized sphinganine production can have both beneficial and detrimental cellular effects depending on the physiological context.

The subcellular distribution of sphinganine also influences its metabolic fate and signaling functions. Studies using mitochondria-specific photoactivation techniques have revealed that sphinganine released within mitochondria exhibits different metabolic kinetics compared to globally distributed sphinganine, with faster conversion to downstream metabolites and distinct patterns of ceramide formation. These findings suggest that the subcellular location of sphinganine biosynthesis actively shapes the downstream sphingolipid metabolic network and contributes to the spatial specificity of sphingolipid signaling.

Cellular CompartmentKey Enzymes PresentFunctional SignificanceReference
Endoplasmic ReticulumSerine Palmitoyltransferase, 3-Ketosphinganine ReductasePrimary site of sphinganine biosynthesis
Mitochondrial Outer MembraneSerine Palmitoyltransferase Long Chain Base Subunit 2Specialized sphingolipid synthesis at contact sites
Endoplasmic Reticulum-Mitochondria Contact SitesTrans-organellar enzyme complexesRegulation of mitochondrial sphingolipid content

Interspecies Variation in Sphinganine Metabolic Flux

The biosynthesis and metabolism of sphinganine exhibit remarkable variations across different species, reflecting evolutionary adaptations to diverse physiological requirements and environmental conditions. These interspecies differences manifest at multiple levels, including enzymatic properties, regulatory mechanisms, and metabolic pathway organization, providing insights into the evolutionary plasticity of sphingolipid metabolism.

In bacterial systems, significant variations exist in the organization and regulation of sphinganine biosynthetic pathways compared to eukaryotic organisms. Studies of Bacteroides thetaiotaomicron, a prominent human gut commensal bacterium, have revealed the presence of bacterial-specific 3-ketosphinganine reductase enzymes that exhibit structural and functional differences from their eukaryotic counterparts. The bacterial 3-ketosphinganine reductase identified in Bacteroides thetaiotaomicron shows conservation of key catalytic motifs, including the short-chain dehydrogenase/reductase family active site and nicotinamide adenine dinucleotide phosphate binding segments, yet displays distinct substrate preferences and regulatory properties.

Phylogenetic analysis of 3-ketosphinganine reductase across sphingolipid-producing organisms reveals considerable sequence divergence, particularly between bacterial and eukaryotic enzymes, suggesting independent evolutionary optimization of this enzymatic step. The diversity of 3-ketosphinganine reductase sequences among sphingolipid-producing bacteria indicates multiple evolutionary strategies for sphingolipid biosynthesis, with some bacterial species potentially employing alternative mechanisms for sphinganine production or bypassing this step entirely.

Dietary sphinganine metabolism also demonstrates significant interspecies variation, particularly in the context of gut microbiome interactions. Research using stable isotope-labeled sphinganine has revealed that dietary sphinganine is selectively assimilated by specific bacterial taxa, primarily Bacteroides species, indicating that sphingolipid-producing bacteria play specialized roles in processing dietary sphingolipids. This selective utilization pattern suggests that different bacterial species have evolved distinct capabilities for sphinganine metabolism, with implications for host-microbiome interactions and sphingolipid homeostasis.

The metabolic flux of sphinganine through biosynthetic pathways varies significantly between mammalian species and tissues. In mouse models, tissue-specific differences in sphinganine metabolism have been observed, particularly during developmental processes such as myelination, where precise regulation of sphinganine levels is critical for proper nervous system function. The Orosomucoid-like protein regulatory system shows functional redundancy patterns that vary between mouse strains and human populations, indicating species-specific adaptations in sphingolipid homeostatic mechanisms.

Species/SystemUnique FeaturesMetabolic CharacteristicsReference
Bacteroides thetaiotaomicronBacterial-specific 3-ketosphinganine reductaseDivergent enzyme structure and regulation
Mammalian systemsOrosomucoid-like protein regulationTissue-specific sphinganine homeostasis
Gut microbiome bacteriaSelective dietary sphinganine utilizationSpecies-specific metabolic capabilities
Mouse nervous systemDevelopmental regulation patternsMyelination-dependent sphinganine flux

Physical Description

Solid

XLogP3

5.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

301.298079487 g/mol

Monoisotopic Mass

301.298079487 g/mol

Heavy Atom Count

21

Appearance

Unit:25 mgSolvent:nonePurity:98+%Physical solid

UNII

YT0ZSD64HM

Related CAS

139755-79-6 (HCl)

MeSH Pharmacological Classification

Enzyme Inhibitors

Other CAS

764-22-7

Wikipedia

Sphinganine

Use Classification

Lipids -> Sphingolipids [SP] -> Sphingoid bases [SP01] -> Sphinganines [SP0102]

Dates

Modify: 2023-08-15

1-Deoxydihydroceramide causes anoxic death by impairing chaperonin-mediated protein folding

J Thomas Hannich, A Galih Haribowo, Sébastien Gentina, Melanie Paillard, Ludovic Gomez, Bruno Pillot, Hélène Thibault, Daniel Abegg, Nicolas Guex, Andreas Zumbuehl, Alexander Adibekian, Michel Ovize, Jean-Claude Martinou, Howard Riezman
PMID: 32694842   DOI: 10.1038/s42255-019-0123-y

Abstract

Ischaemic heart disease and stroke are the most common causes of death worldwide. Anoxia, defined as the lack of oxygen, is commonly seen in both these pathologies and triggers profound metabolic and cellular changes. Sphingolipids have been implicated in anoxia injury, but the pathomechanism is unknown. Here we show that anoxia-associated injury causes accumulation of the non-canonical sphingolipid 1-deoxydihydroceramide (DoxDHCer). Anoxia causes an imbalance between serine and alanine resulting in a switch from normal serine-derived sphinganine biosynthesis to non-canonical alanine-derived 1-deoxysphinganine. 1-Deoxysphinganine is incorporated into DoxDHCer, which impairs actin folding via the cytosolic chaperonin TRiC, leading to growth arrest in yeast, increased cell death upon anoxia-reoxygenation in worms and ischaemia-reperfusion injury in mouse hearts. Prevention of DoxDHCer accumulation in worms and in mouse hearts resulted in decreased anoxia-induced injury. These findings unravel key metabolic changes during oxygen deprivation and point to novel strategies to avoid tissue damage and death.


Effects of Fumonisin-Contaminated Corn on Growth Performance of 9 to 28 kg Nursery Pigs

Zhong-Xing Rao, Mike D Tokach, Jason C Woodworth, Joel M DeRouchey, Robert D Goodband, Hilda I Calderón, Steve S Dritz
PMID: 32961935   DOI: 10.3390/toxins12090604

Abstract

Fumonisin contamination in corn is an emerging issue in animal feed production. Fumonisin disrupts the metabolism of sphingolipids and reduces growth performance. This experiment was conducted to determine the effect of feeding fumonisin-contaminated corn on growth performance and sphinganine (SA) to sphingosine (SO) ratios of 9 to 28 kg pigs. A total of 350 pigs, were used with 5 pigs/pen and 14 pens/treatment. Dietary treatments contained fumonisin-contaminated corn (50 mg/kg of fumonisin B1 + B2) blended with low fumonisin corn (10 mg/kg of fumonisin B1 + B2) to provide dietary fumonisin concentrations of 7.2, 14.7, 21.9, 32.7, and 35.1 mg/kg. From day 0 to 28, increasing fumonisin concentration decreased (linear,
< 0.001) average daily gain, average daily feed intake (linear,
= 0.055), and gain:feed ratio (linear,
= 0.016). Although these response criteria tested linear, the greatest reduction in performance was in pigs fed with 32.7 and 35.1 mg/kg of fumonisin (B1 + B2). Increasing fumonisin concentration increased the serum SA:SO ratio (linear,
< 0.001) on day 14 and 28. In summary, for 9 to 28 kg nursery pigs, increasing fumonisin linearly decreased average daily gain and gain:feed ratio. However, despite the linear response, diets containing up to 21.9 mg/kg of fumonisin did not have as dramatic a decrease in growth performance as those fed more than 32.7 mg/kg. Further research is warranted to determine the effect of fumonisin concentrations between 21.9 and 32.7 mg/kg.


Vitamin K2 as a New Modulator of the Ceramide De Novo Synthesis Pathway

Adrian Kołakowski, Piotr F Kurzyna, Hubert Żywno, Wiktor Bzdęga, Ewa Harasim-Symbor, Adrian Chabowski, Karolina Konstantynowicz-Nowicka
PMID: 34204938   DOI: 10.3390/molecules26113377

Abstract

The aim of the study was to evaluate the influence of vitamin K2 (VK2) supplementation on the sphingolipid metabolism pathway in palmitate-induced insulin resistant hepatocytes. The study was carried out on human hepatocellular carcinoma cells (HepG2) incubated with VK2 and/or palmitic acid (PA). The concentrations of sphingolipids were measured by high-performance liquid chromatography. The expression of enzymes from the sphingolipid pathway was assessed by Western blotting. The same technique was used in order to determine changes in the expression of the proteins from the insulin signaling pathway in the cells. Simultaneous incubation of HepG2 cells with palmitate and VK2 elevated accumulation of sphinganine and ceramide with increased expression of enzymes from the ceramide de novo synthesis pathway. HepG2 treatment with palmitate and VK2 significantly decreased the insulin-stimulated expression ratio of insulin signaling proteins. Moreover, we observed that the presence of PA w VK2 increased fatty acid transport protein 2 expression. Our study showed that VK2 activated the ceramide de novo synthesis pathway, which was confirmed by the increase in enzymes expression. VK2 also intensified fatty acid uptake, ensuring substrates for sphingolipid synthesis through the de novo pathway. Furthermore, increased concentration of sphingolipids, mainly sphinganine, inhibited insulin pathway proteins phosphorylation, increasing insulin resistance development.


Effects of (

Andrej Kováčik, Petra Pullmannová, Lukáš Opálka, Michaela Šilarová, Jaroslav Maixner, Kateřina Vávrová
PMID: 34299088   DOI: 10.3390/ijms22147468

Abstract

Ceramides (Cers) with α-hydroxylated acyl chains comprise about a third of all extractable skin Cers and are required for permeability barrier homeostasis. We have probed here the effects of Cer hydroxylation on their behavior in lipid models comprising the major SC lipids, Cer/free fatty acids (C
-C
)/cholesterol, and a minor component, cholesteryl sulfate. Namely, Cers with (
)-α-hydroxy lignoceroyl chains attached to sphingosine (Cer AS), dihydrosphingosine (Cer AdS), and phytosphingosine (Cer AP) were compared to their unnatural (
)-diastereomers and to Cers with non-hydroxylated lignoceroyl chains attached to sphingosine (Cer NS), dihydrosphingosine (Cer NdS), and phytosphingosine (Cer NP). By comparing several biophysical parameters (lamellar organization by X-ray diffraction, chain order, lateral packing, phase transitions, and lipid mixing by infrared spectroscopy using deuterated lipids) and the permeabilities of these models (water loss and two permeability markers), we conclude that there is no general or common consequence of Cer α-hydroxylation. Instead, we found a rich mix of effects, highly dependent on the sphingoid base chain, configuration at the α-carbon, and permeability marker used. We found that the model membranes with unnatural Cer (
)-AS have fewer orthorhombically packed lipid chains than those based on the (
)-diastereomer. In addition, physiological (
)-configuration decreases the permeability of membranes, with Cer (
)-AdS to theophylline, and increases the lipid chain order in model systems with natural Cer (
)-AP. Thus, each Cer subclass makes a distinct contribution to the structural organization and function of the skin lipid barrier.


Sphingolipid distribution at mitochondria-associated membranes (MAMs) upon induction of apoptosis

Vincent Mignard, Nolwenn Dubois, Didier Lanoé, Marie-Pierre Joalland, Lisa Oliver, Claire Pecqueur, Dominique Heymann, François Paris, François M Vallette, Lisenn Lalier
PMID: 32350079   DOI: 10.1194/jlr.RA120000628

Abstract

The levels and composition of sphingolipids and related metabolites are altered in aging and in common disorders such as diabetes and cancers, as well as in neurodegenerative, cardiovascular, and respiratory diseases. Changes in sphingolipids have been implicated as being an essential step in mitochondria-driven cell death. However, little is known about the precise sphingolipid composition and modulation in mitochondria or related organelles. Here, we used LC-MS/MS to analyze the presence of key components of the ceramide metabolic pathway in vivo and in vitro in purified ER, mitochondria-associated membranes (MAMs), and mitochondria. Specifically, we analyzed the sphingolipids in the three pathways that generate ceramide: sphinganine in the de novo ceramide pathway, SM in the breakdown pathway, and sphingosine in the salvage pathway. We observed sphingolipid profiles in mouse liver, mouse brain, and a human glioma cell line (U251). We analyzed the quantitative and qualitative changes of these sphingolipids during staurosporine-induced apoptosis in U251 cells. Ceramide (especially C16-ceramide) levels increased during early apoptosis possibly through a conversion from mitochondrial sphinganine and SM, but sphingosine and lactosyl- and glycosyl-ceramide levels were unaffected. We also found that ceramide generation is enhanced in mitochondria when SM levels are decreased in the MAM. This decrease was associated with an increase in acid sphingomyelinase activity in MAM. We conclude that meaningful sphingolipid modifications occur in MAM, the mitochondria, and the ER during the early steps of apoptosis.


Altered Levels of Sphingosine, Sphinganine and Their Ceramides in Atopic Dermatitis Are Related to Skin Barrier Function, Disease Severity and Local Cytokine Milieu

Ruzica Jurakic Toncic, Ivone Jakasa, Suzana Ljubojevic Hadzavdic, Susan Mi Goorden, Karen Jm Ghauharali-van der Vlugt, Femke S Stet, Anamaria Balic, Mikela Petkovic, Borna Pavicic, Kristina Zuzul, Branka Marinovic, Sanja Kezic
PMID: 32183011   DOI: 10.3390/ijms21061958

Abstract

Dysfunctional skin barrier plays a key role in the pathophysiology of atopic dermatitis (AD), a common inflammatory skin disease. Altered composition of ceramides is regarded as a major cause of skin barrier dysfunction, however it is not clear whether these changes are intrinsic or initiated by inflammation and aberrant immune response in AD. This study investigated the levels of free sphingoid bases (SBs) sphingosine and sphinganine and their ceramides and glucosylceramide in the stratum corneum (SC) and related them to skin barrier function, disease severity and local cytokine milieu. Ceramides were measured in healthy skin, and lesional and non-lesional skin of AD patients by a novel method based on deacylation of ceramides which were subsequently determined as corresponding sphingoid bases by using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The cytokine levels were determined by multiplex immunoassay. Atopic skin showed increased levels of most investigated markers, predominantly in lesional skin. The largest difference in respect to healthy skin was found for glucosylceramide with respective median values of 0.23 (IQR 0.18-0.61), 0.56 (IQR 0.32-0.76) and 19.32 (IQR 7.86-27.62) pmol/g protein for healthy, non-lesional and lesional skin. The levels of investigated ceramide markers were correlated with disease severity (scoring atopic dermatitis, SCORAD) and skin barrier function (trans-epidermal water loss, TEWL) and furthermore with cytokines involved in innate, Th-1, and Th-2 immune response. Interestingly, the strongest association with SCORAD was found for sphinganine/sphingosine ratio (
= -0.69,
< 0.001; non-lesional skin), emphasizing the importance of SBs in AD. The highest correlation with TEWL was found for glucosylceramide (
= 0.60,
< 0.001), which was investigated for the first time in AD. Findings that the changes in SBs and ceramide levels were predominant in lesional skin and their association with disease severity and cytokine levels suggest an immune-system driven effect. a novel analysis method demonstrates a robust and simple approach that might facilitate wider use of lipid biomarkers in the clinics e.g., to monitor (immune) therapy or dissect disease endotypes.


Sphingosine Promotes Embryo Biomass in Upland Cotton: A Biochemical and Transcriptomic Analysis

Li Wang, Xiaodong Suo, Yujie Liu, Chen Liu, Ming Luo
PMID: 33915924   DOI: 10.3390/biom11040525

Abstract

Sphingolipids are essential membrane components and signal molecules, but their regulatory role in cotton embryo growth is largely unclear. In this study, we evaluated the effects of treatment with the sphingolipid synthesis inhibitor fumonisin B1 (FB1), the serine palmityl transferase (SPT) inhibitor myriocin, the SPT sphingolipid product DHS (d18:0 dihydrosphingosine), and the post-hydroxylation DHS product PHS (t18:0 phytosphingosine) on embryo growth in culture, and performed comparative transcriptomic analysis on control and PHS-treated samples. We found that FB1 could inhibit cotton embryo development. At the five-day ovule/embryo developmental stage, PHS was the most abundant sphingolipid. An SPT enzyme inhibitor reduced the fresh weight of embryos, while PHS had the opposite effect. The transcriptomic analysis identified 2769 differentially expressed genes (1983 upregulated and 786 downregulated) in the PHS samples. A large number of transcription factors were highly upregulated, such as zinc finger,
,
,
,
,
, and
in PHS-treated samples compared to controls. The lipid metabolism and plant hormone (auxin, brassinosteroid, and zeatin) related genes were also altered. Our findings provide target metabolites and genes for cotton seed improvement.


Potential osteomyelitis biomarkers identified by plasma metabolome analysis in mice

Norihiro Isogai, Yuta Shiono, Tetsuya Kuramoto, Kenji Yoshioka, Hiroko Ishihama, Haruki Funao, Masaya Nakamura, Morio Matsumoto, Ken Ishii
PMID: 31964942   DOI: 10.1038/s41598-020-57619-1

Abstract

Osteomyelitis, which often arises from a surgical-site infection, is a serious problem in orthopaedic surgery. However, there are no specific biomarkers for osteomyelitis. Here, to identify specific plasma biomarkers for osteomyelitis, we conducted metabolome analyses using a mouse osteomyelitis model and bioluminescence imaging. We divided adult male pathogen-free BALB/C mice into control, sham-control, and infected groups. In the infected group, a bioluminescent Staphylococcus aureus strain was inoculated into the femur, and osteomyelitis was detected by bioluminescence imaging. We next analysed the metabolome, by comprehensively measuring all of the small molecules. This analysis identified 279 metabolites, 12 of which were significantly higher and 45 were significantly lower in the infected group than in the sham-control and control groups. Principal component analysis identified sphingosine as the highest loading factor. Several acyl carnitines and fatty acids, particularly ω-3 and ω-6 polyunsaturated fatty acids, were significantly lower in the infected group. Several metabolites in the tricarboxylic acid cycle were lower in the infected group than in the other groups. Thus, we identified two sphingolipids, sphinganine and sphingosine, as positive biomarkers for mouse osteomyelitis, and two components in the tricarboxylic acid cycle, two-oxoglutarate and succinic acid, as negative biomarkers.


Sphingolipid Signature of Human Feto-Placental Vasculature in Preeclampsia

Ilaria Del Gaudio, Linda Sasset, Annarita Di Lorenzo, Christian Wadsack
PMID: 32033121   DOI: 10.3390/ijms21031019

Abstract

Bioactive sphingolipids are emerging as key regulators of vascular function and homeostasis. While most of the clinical studies have been devoted to profile circulating sphingolipids in maternal plasma, little is known about the role of the sphingolipid at the feto-placental vasculature, which is in direct contact with the offspring circulation. Our study aims to compare the sphingolipid profile of normal with preeclamptic (PE) placental chorionic arteries and isolated endothelial cells, with the goal of unveiling potential underlying pathomechanisms in the vasculature. Dihydrosphingosine and sphingomyelin (SM) concentrations (C16:0-, C18:0-, and C24:0- sphingomyelin) were significantly increased in chorionic arteries of preeclamptic placentas, whereas total ceramide, although showing a downward trend, were not statistically different. Moreover, RNA and immunofluorescence analysis showed impaired sphingosine-1-phosphate (S1P) synthesis and signaling in PE vessels. Our data reveal that the exposure to a deranged maternal intrauterine environment during PE alters the sphingolipid signature and gene expression on the fetal side of the placental vasculature. This pathological remodeling consists in increased serine palmitoyltransferase (SPT) activity and SM accrual in PE chorionic arteries, with concomitance impairment endothelial S1P signaling in the endothelium of these vessels. The increase of endothelial S1P phosphatase, lyase and S1PR2, and blunted S1PR1 expression support the onset of the pathological phenotype in chorionic arteries.


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